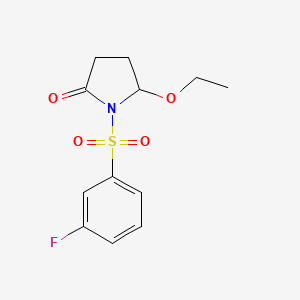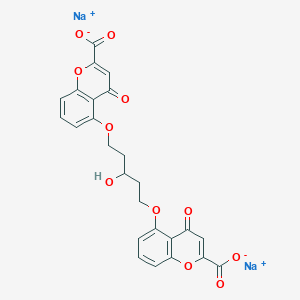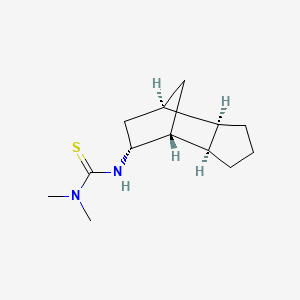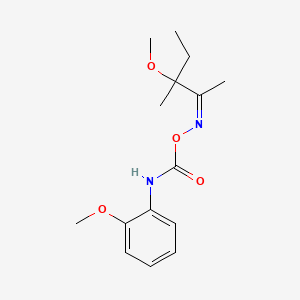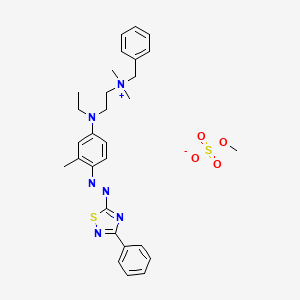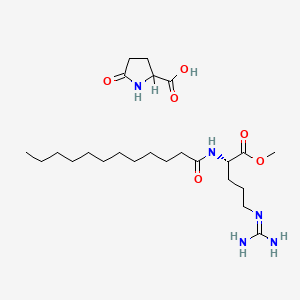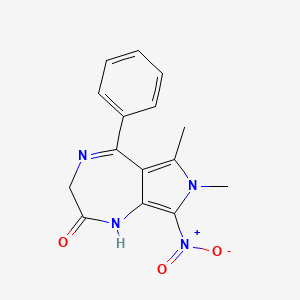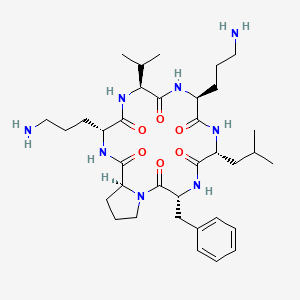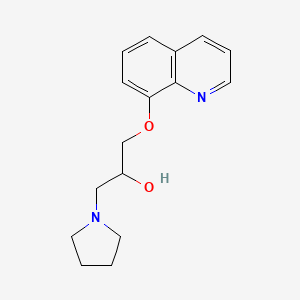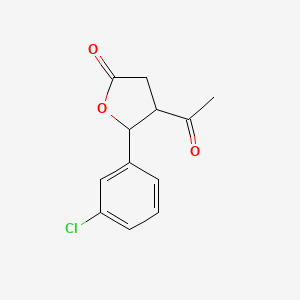
(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride* is a complex organic compound with a unique structure It is characterized by the presence of dichloro groups and a methanobenzocyclooctene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride involves multiple steps. The starting materials typically include benzocyclooctene derivatives, which undergo chlorination to introduce the dichloro groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
(5α,9α,11S)-(2,3-Dichlor-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammoniumchlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Dichlorgruppen können durch andere funktionelle Gruppen mittels nucleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriummethoxid in Methanol für nucleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung der entsprechenden Alkohole.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(5α,9α,11S)-(2,3-Dichlor-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammoniumchlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung komplexer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5α,9α,11S)-(2,3-Dichlor-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammoniumchlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5α,9α,11S)-(2,3-Dichlor-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammoniumbromid
- (5α,9α,11S)-(2,3-Dichlor-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammoniumiodid
Einzigartigkeit
Die Einzigartigkeit von (5α,9α,11S)-(2,3-Dichlor-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammoniumchlorid liegt in seinen spezifischen strukturellen Merkmalen, wie den Dichlorgruppen und dem Methanobenzocyclooctengerüst.
Eigenschaften
CAS-Nummer |
85750-25-0 |
|---|---|
Molekularformel |
C14H16Cl3N |
Molekulargewicht |
304.6 g/mol |
IUPAC-Name |
[(1R,9S,13S)-4,5-dichloro-13-tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraenyl]-methylazanium;chloride |
InChI |
InChI=1S/C14H15Cl2N.ClH/c1-17-14-8-3-2-4-10(14)11-7-13(16)12(15)6-9(11)5-8;/h2-3,6-8,10,14,17H,4-5H2,1H3;1H/t8-,10-,14+;/m1./s1 |
InChI-Schlüssel |
LXTRDHPNDMEDOE-KEANCSMOSA-N |
Isomerische SMILES |
C[NH2+][C@@H]1[C@@H]2CC=C[C@@H]1CC3=CC(=C(C=C23)Cl)Cl.[Cl-] |
Kanonische SMILES |
C[NH2+]C1C2CC=CC1CC3=CC(=C(C=C23)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


